Cas no 1052533-96-6 (2-[(2-ethoxybenzyl)amino]ethanol hydrochloride)
![2-[(2-ethoxybenzyl)amino]ethanol hydrochloride structure](https://ja.kuujia.com/scimg/cas/1052533-96-6x500.png)
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
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- MDL: MFCD04152996
- インチ: 1S/C11H17NO2.ClH/c1-2-14-11-6-4-3-5-10(11)9-12-7-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H
- InChIKey: QIVCTIAHNZGBGE-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1OCC)NCCO.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB219997-5 g |
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride; 95% |
1052533-96-6 | 5g |
€365.50 | 2023-01-27 | ||
A2B Chem LLC | AI91455-1g |
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride |
1052533-96-6 | 95% | 1g |
$64.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255708-5g |
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride |
1052533-96-6 | 95% | 5g |
$355 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00940390-5g |
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride |
1052533-96-6 | 95% | 5g |
¥1403.0 | 2023-04-06 | |
abcr | AB219997-1 g |
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride; 95% |
1052533-96-6 | 1g |
€122.60 | 2022-06-02 | ||
abcr | AB219997-5g |
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride, 95%; . |
1052533-96-6 | 95% | 5g |
€381.90 | 2025-02-17 | |
A2B Chem LLC | AI91455-5g |
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride |
1052533-96-6 | 95% | 5g |
$253.00 | 2024-04-20 | |
Ambeed | A978558-5g |
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride |
1052533-96-6 | 95% | 5g |
$188.0 | 2024-04-26 | |
1PlusChem | 1P00J4GV-1g |
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride |
1052533-96-6 | 95% | 1g |
$156.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1255708-5g |
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride |
1052533-96-6 | 95% | 5g |
$355 | 2023-09-04 |
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
2-[(2-ethoxybenzyl)amino]ethanol hydrochlorideに関する追加情報
Introduction to 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride (CAS No. 1052533-96-6)
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride, identified by the Chemical Abstracts Service number 1052533-96-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt, has garnered attention due to its structural features and potential applications in drug development. The presence of both an amine and an ethanol moiety, coupled with an ethoxy-substituted benzyl group, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The molecular structure of 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride consists of a benzylamine derivative linked to a chiral ethanol backbone. This configuration suggests potential biological activity, particularly in modulating enzyme inhibition or receptor binding. The hydrochloride form enhances solubility, making it more amenable for formulation into pharmaceutical products. Such solubility characteristics are critical for drug delivery systems, where bioavailability and pharmacokinetic profiles play pivotal roles.
In recent years, there has been growing interest in amine-containing compounds for their role in pharmacological interventions. The benzylamine moiety is particularly noteworthy, as it is a common pharmacophore in drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. For instance, derivatives of benzylamine have been explored for their potential in inhibiting monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism. The ethoxy group further modifies the electronic properties of the benzyl ring, influencing its interactions with biological targets.
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride has been studied in the context of its potential as an intermediate in synthesizing more complex molecules. Its chiral nature allows for the exploration of enantiomer-specific drug design, a strategy increasingly employed in modern medicine to enhance therapeutic efficacy while minimizing side effects. The ethanol side chain provides a flexible linker that can be modified to attach other functional groups, enabling the creation of hybrid molecules with tailored biological properties.
Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride against large databases of biological targets. These studies have highlighted its potential as a scaffold for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The benzylamine group can interact with the ATP-binding pockets of kinases, while the ethanol moiety can form hydrogen bonds with key residues in the active site. Such interactions are critical for designing small-molecule inhibitors that disrupt aberrant signaling pathways.
The hydrochloride salt form of this compound not only improves solubility but also ensures stability under various storage conditions. This is particularly important for pharmaceutical formulations, where shelf life and chemical integrity are paramount. Stability studies have shown that 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride remains stable under controlled temperature and humidity conditions, making it suitable for long-term storage and transportation without significant degradation.
From a synthetic chemistry perspective, 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride serves as a valuable building block for more complex molecules. Its synthesis involves multi-step reactions starting from readily available precursors such as 2-bromoaniline and ethylene oxide. The introduction of the ethoxy group via nucleophilic substitution followed by reductive amination allows for the formation of the desired amine linkage. This synthetic route is scalable and can be optimized for industrial production, ensuring a reliable supply of the compound for research and development purposes.
In conclusion, 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride (CAS No. 1052533-96-6) represents a promising candidate in pharmaceutical research due to its structural versatility and potential biological activity. Its role as an intermediate in drug synthesis, coupled with its favorable physicochemical properties, positions it as a valuable asset in the quest for novel therapeutic agents. As computational methods and synthetic techniques continue to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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